molecular formula C20H24BrN3O4S B299221 N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B299221
M. Wt: 482.4 g/mol
InChI Key: WRRPPNQSTWOWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves a multi-step process. One common method includes the following steps:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain receptors . The bromophenyl and methoxyphenyl groups contribute to the compound’s overall stability and reactivity .

Properties

Molecular Formula

C20H24BrN3O4S

Molecular Weight

482.4 g/mol

IUPAC Name

N-(2-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H24BrN3O4S/c1-28-19-10-6-5-9-18(19)22-11-13-23(14-12-22)20(25)15-24(29(2,26)27)17-8-4-3-7-16(17)21/h3-10H,11-15H2,1-2H3

InChI Key

WRRPPNQSTWOWMD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC=CC=C3Br)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC=CC=C3Br)S(=O)(=O)C

Origin of Product

United States

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